omega-3 Arachidonic Acid ethyl ester

Description

Properties

IUPAC Name |

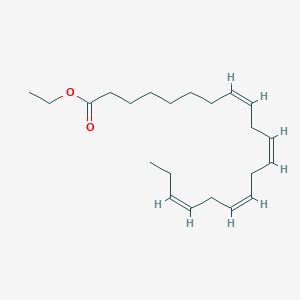

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDTOYINRNCSY-AFSLFLIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224089 |

Source

|

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123940-93-2 |

Source

|

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Section 1: Synthesis Pathways: Chemical vs. Enzymatic Routes

An In-depth Technical Guide to the Synthesis of Omega-3 Fatty Acid Ethyl Esters

A Senior Application Scientist's Perspective on Core Methodologies and Process Optimization

For researchers, scientists, and professionals in drug development, the transformation of natural omega-3 fatty acids into highly purified ethyl esters represents a cornerstone of modern therapeutics and nutraceuticals. This guide provides an in-depth examination of the synthesis pathways for producing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters, moving beyond simple protocols to explain the causal factors behind critical process decisions.

The conversion from the natural triglyceride (TG) form found in fish or algal oil to the ethyl ester (EE) form is a necessary step to concentrate and purify these key omega-3s to levels required for clinical efficacy.[1][2] Natural oils typically contain only 20-30% omega-3s, whereas the ethyl ester form can be purified to concentrations exceeding 96%.[1][3] This semi-synthetic modification detaches the fatty acids from their glycerol backbone and re-attaches them to an ethanol molecule, creating a structure more amenable to advanced purification techniques like molecular distillation.[1] This guide will dissect the primary chemical and enzymatic routes to achieve this transformation, focusing on the underlying mechanisms, process optimization, and subsequent purification strategies essential for producing high-purity active pharmaceutical ingredients (APIs).

The industrial production of omega-3 ethyl esters is dominated by two principal methodologies: chemical catalysis and enzymatic synthesis. The choice between them involves a trade-off between reaction speed and cost versus selectivity and process mildness.

Chemical Synthesis: Base-Catalyzed Transesterification

The most established and widely used industrial method is base-catalyzed transesterification (ethanolysis). This process is efficient and cost-effective, utilizing strong bases to catalyze the reaction between the source oil (triglycerides) and ethanol.

Mechanism and Rationale:

The reaction proceeds by nucleophilic substitution. A strong base, typically sodium ethoxide (C₂H₅ONa) or potassium hydroxide (KOH), deprotonates the ethanol to form an ethoxide ion.[4] This highly nucleophilic ethoxide ion then attacks the carbonyl carbon of the triglyceride's ester linkages. This breaks the bond with the glycerol backbone and forms a new fatty acid ethyl ester (FAEE) and a diglyceride anion. The process repeats for the remaining fatty acids on the glycerol backbone, ultimately yielding three FAEE molecules and one glycerol molecule per triglyceride.

Sodium ethoxide is often a more efficient catalyst than potassium hydroxide for this transformation.[4] To drive the reaction to completion, a molar excess of ethanol is used, and the reaction is often conducted under reduced pressure to remove the newly formed ethyl esters and shift the equilibrium forward.[5][6]

Caption: Mechanism of Lipase-Catalyzed Transesterification.

Experimental Protocol: One-Step Enzymatic Transesterification

-

Substrate Preparation: Mix the source oil with anhydrous ethanol. A solvent-free system, where ethanol also acts as the solvent, can be employed to increase substrate concentration. [7]2. Biocatalyst Addition: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the oil), to the mixture. Immobilization prevents the enzyme from being inactivated by the alcohol and allows for easier recovery and reuse. [8]3. Reaction: Incubate the mixture in a shaker or stirred-tank reactor at a mild temperature (e.g., 40-60°C) for 8-72 hours. [9][10]The longer reaction time compared to chemical methods is a significant drawback of enzymatic processes. [11]4. Enzyme Recovery: After the reaction, separate the immobilized enzyme from the liquid phase by filtration or centrifugation for reuse.

-

Product Separation: The product mixture contains FAEEs, unreacted triglycerides, and glycerol. The glycerol can be separated by gravity, and the remaining mixture is carried forward for purification.

| Biocatalyst | Typical Yield (72h) | Selectivity Notes | Reference |

| Novozym 435 | 63% (Transesterification) | Non-selective; esterifies both EPA and DHA effectively. | [9] |

| R. oryzae | 61% (Transesterification) | Shows selectivity, discriminating against DHA esterification. | [9] |

| A. flavus | 46% (Transesterification) | Lower yield compared to other tested lipases. | [9] |

Section 2: Post-Synthesis Purification and Concentration

Following the initial synthesis, the crude ethyl ester mixture contains the desired omega-3 esters alongside saturated and monounsaturated FAEEs. Achieving pharmaceutical-grade purity (>90%) requires a multi-step purification workflow. [12]

Caption: Overall Workflow from Raw Oil to Purified API.

Key Purification Technologies:

-

Molecular Distillation (Short-Path Distillation): This is the primary industrial method for initial concentration. The crude EE mixture is heated under high vacuum (0.1-20 Pa), allowing molecules to travel a very short distance before condensing. [12]This process effectively separates the lighter, shorter-chain saturated and monounsaturated FAEEs from the heavier, long-chain PUFAs like EPA and DHA. [13]This step can increase the omega-3 concentration from ~30% to a 50-70% range. [13]

-

Urea Complexation: To further increase purity, urea inclusion is a highly effective technique. In an ethanolic solution, urea molecules form crystalline inclusion complexes with straight-chain, saturated, and monounsaturated FAEEs. [12][14]The kinked structures of PUFAs like EPA and DHA prevent them from fitting into the urea crystal lattice. After cooling and crystallization, the saturated esters are removed by filtration, leaving the omega-3 EEs concentrated in the liquid filtrate. This can elevate purity to over 90%. [12]

-

Preparative Chromatography: For achieving the highest purity required for APIs, chromatographic methods are employed.

-

Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): This technique uses columns packed with materials like AQ-C18 to separate FAEEs. By using a mobile phase such as a methanol-water mixture, high-purity fractions of EPA and DHA can be isolated, achieving purities that meet pharmacopoeia standards (>84% combined EPA/DHA). [15][16] * Supercritical Fluid Chromatography (SFC): SFC is another powerful technology capable of separating EPA and DHA esters with high resolution, often used for producing the highest grade concentrates. [13]

-

Section 3: Conclusion and Future Outlook

The synthesis of omega-3 ethyl esters is a mature and critical technology in the pharmaceutical and nutraceutical industries. While base-catalyzed transesterification remains the industrial workhorse due to its speed and low cost, enzymatic processes are gaining traction as a "green" alternative that offers high selectivity and operates under milder conditions, better preserving the quality of the final product. The true value, however, is realized in the downstream purification cascade. A sophisticated, multi-step approach combining molecular distillation, urea complexation, and preparative chromatography is essential to produce the high-purity EPA and DHA ethyl esters demanded by regulatory bodies and consumers for therapeutic applications. Future developments will likely focus on enhancing the efficiency and reducing the cost of enzymatic catalysts and developing more selective and scalable chromatographic purification methods to meet the growing global demand for these vital compounds.

References

- What Is EE Fish Oil—and Why It Was a Necessary Step Toward High Purity Omega-3 - Pharma New Zealand.

- Omega 3 purific

- Enzymatic transesterification for omega-3 f

- Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols | ACS Omega.

- US5935828A - Enzymatic production of monoglycerides containing omega-3 unsaturated fatty acids - Google P

- Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC - NIH.

- Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - MDPI.

- Enzymatic catalysis for sustainable production of high omega‐3 triglyceride oil using imidazolium‐based ionic liquids - PMC.

- Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed.

- Purification of ω-3 PUFA EEs via urea complexation. a The enzymatic...

- Mechanism of lipase-catalyzed transesterification. 1 The histidine...

- Optimisation of Base Catalysed Transesterification of Fish Oil for Biodiesel Production Using Response Surface Methodology | Usman | Moroccan Journal of Chemistry.

- Conversion of Fish Oil into Biodiesel Fuels via Acid-base Catalyzed Transesterific

- What's The Difference Between Triglyceride And Ethyl Ester Omega-3 Fish Oil?.

- Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters

- Method for preparing fatty acid ethyl ester with Omega-3 content of more than 90 percent.

-

Modelling of fish oil enzymatic transesterification for ω-3 fatty acids enrichment in membrane reactors - IRIS .

- Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study - MDPI.

- Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC.

- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - MDPI.

- What Are Omega-3 Ethyl Esters? - OmegaQuant.

- Transesterification of Fish Oil to Produce Fatty Acid Ethyl Esters Using Ultrasonic Energy.

- 7 Mechanism of lipase/esterase catalysis. (1) Catalytic site. (2) Lipid...

- Sustainable synthesis of omega-3 fatty acid ethyl esters

- 19 Production Techniques for Omega-3 - Concentr

- WO2016024283A1 - Process for the preparation of triglycerides of epa and dha - Google P

- Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor - MDPI.

- Synthesis of omega-3 ethyl esters from chia oil catalyzed by polyethylene glycol-modified lipases with improved stability | Request PDF - ResearchG

- Omega-3-acid ethyl esters - Wikipedia.

Sources

- 1. EE Fish Oil and Its Role in Omega-3 Concentration [pharmanewzealand.co.nz]

- 2. eu.intelligentlabs.org [eu.intelligentlabs.org]

- 3. axplora.com [axplora.com]

- 4. Transesterification of Fish Oil to Produce Fatty Acid Ethyl Esters Using Ultrasonic Energy [agris.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2016024283A1 - Process for the preparation of triglycerides of epa and dha - Google Patents [patents.google.com]

- 12. CN102994236B - Method for preparing fatty acid ethyl ester with Omega-3 content of more than 90 percent - Google Patents [patents.google.com]

- 13. puroomega.com [puroomega.com]

- 14. researchgate.net [researchgate.net]

- 15. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]

- 16. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Omega-3 and Omega-6 Fatty Acid Ethyl Esters

A Note to the Researcher: The query for "omega-3 arachidonic acid ethyl ester" presents a fundamental biochemical contradiction. Arachidonic acid (AA) is a quintessential omega-6 fatty acid, defined by the position of its first double bond.[1] This guide, therefore, addresses the likely intent by providing a detailed comparative analysis of the biochemical properties of clinically significant omega-3 fatty acid ethyl esters—namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters—and the omega-6 arachidonic acid ethyl ester. This approach ensures scientific accuracy while delivering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Foundational Biochemistry and Classification

Polyunsaturated fatty acids (PUFAs) are carboxylic acids with long aliphatic chains containing multiple double bonds. The designation "omega-3" or "omega-6" refers to the position of the first double bond relative to the methyl (omega) end of the fatty acid chain. This seemingly small structural difference dictates profoundly different metabolic pathways and physiological effects.

Omega-3 Fatty Acids: The first double bond is located at the third carbon atom from the omega end. Key examples include EPA (20:5n-3) and DHA (22:6n-3). These are primarily associated with the production of anti-inflammatory and inflammation-resolving mediators.

Omega-6 Fatty Acids: The first double bond is at the sixth carbon atom.[1] Arachidonic acid (20:4n-6) is a primary example and serves as the precursor to a wide array of potent pro-inflammatory signaling molecules.[2]

The balance between omega-3 and omega-6 fatty acids is crucial for maintaining cellular and physiological homeostasis.[3] While both are essential for health, the typical Western diet is disproportionately high in omega-6 fatty acids, which can create a pro-inflammatory state.[2]

The Ethyl Ester Formulation

Fatty acids in dietary supplements and prescription medications are often formulated as ethyl esters.[4][5] This involves an esterification process where the carboxylic acid group of the fatty acid is reacted with ethanol. The resulting ethyl ester is more stable and allows for higher concentrations of the active fatty acid in a smaller volume, which is advantageous for therapeutic formulations.[6] Upon ingestion, these ethyl esters are hydrolyzed by lipases in the digestive tract, releasing the free fatty acid for absorption and metabolism.[7]

Part 2: Biochemical Properties of Omega-3 Fatty Acid Ethyl Esters (EPA & DHA)

Prescription omega-3-acid ethyl esters are typically a mixture of ethyl eicosapentaenoate (EPA) and ethyl docosahexaenoate (DHA).[4] These formulations are primarily used as an adjunct to diet to reduce elevated triglyceride levels in adults.[4][8][9][10]

Physicochemical Properties

| Property | Eicosapentaenoic Acid (EPA) Ethyl Ester | Docosahexaenoic Acid (DHA) Ethyl Ester |

| Chemical Formula | C22H34O2 | C24H36O2 |

| Molar Mass | 330.51 g/mol | 356.55 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in organic solvents like ethanol, DMSO, and DMF |

Mechanism of Action and Metabolic Pathways

The primary mechanism by which omega-3 fatty acid ethyl esters lower triglycerides is not completely understood, but several potential pathways have been identified.[4][10] These include:

-

Inhibition of Triglyceride Synthesis: EPA and DHA are poor substrates for the enzymes involved in triglyceride synthesis in the liver and inhibit the esterification of other fatty acids.[10]

-

Increased Fatty Acid Oxidation: They can increase mitochondrial and peroxisomal β-oxidation of fatty acids in the liver.[10]

-

Enhanced Lipoprotein Lipase Activity: Omega-3 fatty acids may increase the activity of lipoprotein lipase, which enhances the clearance of triglycerides from the blood.[4]

Once absorbed, EPA and DHA are incorporated into the phospholipids of cell membranes, where they can modulate membrane fluidity and the function of membrane-bound proteins.[1][11] They also serve as precursors for a distinct class of signaling molecules.

A key biochemical role of EPA and DHA is their competition with arachidonic acid for the same metabolic enzymes (cyclooxygenases and lipoxygenases). This leads to the production of eicosanoids (prostaglandins of the 3-series and leukotrienes of the 5-series) that are generally less inflammatory than those derived from arachidonic acid. Furthermore, EPA and DHA are precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.

Part 4: Experimental Protocols

Quantification of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a robust method for the extraction and quantification of fatty acid ethyl esters from biological matrices, such as plasma or tissue homogenates. [12][13][14][15]The use of an internal standard is critical for accurate quantification. [16] Objective: To accurately measure the concentration of specific fatty acid ethyl esters.

Principle: Fatty acid ethyl esters are extracted from the biological sample using a non-polar solvent. The extracted esters are then separated by gas chromatography based on their volatility and polarity, and subsequently identified and quantified by mass spectrometry.

Materials:

-

Biological sample (e.g., 200 µL of plasma)

-

Internal Standard (IS): Ethyl heptadecanoate (C17:0 ethyl ester) solution of known concentration

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., bonded polyglycol) [14] Procedure:

-

Sample Preparation: a. To a glass tube, add 200 µL of the biological sample. b. Add a precise volume of the internal standard solution. c. Add 1 mL of hexane.

-

Extraction: a. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the ethyl esters into the hexane layer. b. Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Isolation and Drying: a. Carefully transfer the upper hexane layer to a clean glass tube. b. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: a. Transfer the dried hexane extract to a GC vial. b. Inject a known volume into the GC-MS system. c. Run the appropriate GC temperature program to separate the fatty acid ethyl esters. d. Use the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the target analytes and the internal standard.

-

Quantification: a. Generate a standard curve using known concentrations of the target fatty acid ethyl esters. b. Calculate the concentration of each analyte in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Part 5: Therapeutic and Toxicological Considerations

Therapeutic Applications

-

Omega-3 Ethyl Esters: Approved for the treatment of severe hypertriglyceridemia. [4][8][10]They have also been extensively studied for their potential benefits in cardiovascular disease prevention. [11][17]* Arachidonic Acid Ethyl Ester: Primarily used as a research tool to study the effects of exogenous arachidonic acid. [18][19]While arachidonic acid is essential for certain physiological functions, its ethyl ester is not used therapeutically due to the pro-inflammatory nature of its metabolites. [20]

Toxicological Profile

-

Omega-3 Ethyl Esters: Generally well-tolerated. Common side effects include gastrointestinal symptoms like burping and nausea. [4]High doses may increase the risk of atrial fibrillation in some patients. [4]There is no evidence of significant long-term toxicity at therapeutic doses. [21][22]* Arachidonic Acid Ethyl Ester: Excessive intake of omega-6 fatty acids, including arachidonic acid, can contribute to a pro-inflammatory state, which is a risk factor for various chronic diseases. [2]However, some studies have not found an increase in inflammatory markers with increased arachidonic acid intake in healthy adults. [2]The role of dietary omega-6 fatty acids in inflammation is complex and may depend on the overall dietary context, particularly the ratio of omega-3 to omega-6 fatty acids. [2]

References

-

Arachidonic acid - Wikipedia. Available from: [Link]

-

Omega-3-acid ethyl esters - Wikipedia. Available from: [Link]

-

Clinical Profile of Omega-3-Acid Ethyl Esters 1g Softgel - GlobalRx. Available from: [Link]

-

Omega-6 fatty acids and inflammation - PubMed. Available from: [Link]

-

Omega-3-acid ethyl esters (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

-

Omega-3-Acid Ethyl Esters: Package Insert / Prescribing Info - Drugs.com. Available from: [Link]

-

The bioavailability and pharmacodynamics of different concentrations of omega-3 acid ethyl esters - PubMed. Available from: [Link]

-

Arachidonic Acid Pathway. This Pathway involves the release of... - ResearchGate. Available from: [Link]

-

Understanding Omega-6 Fatty Acids: The Role of Arachidonic Acid. Available from: [Link]

-

Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease - PMC. Available from: [Link]

-

Arachidonic acid, an omega-6 fatty acid, induces cytoplasmic phospholipase A2 in prostate carcinoma cells - PubMed. Available from: [Link]

-

Arachidonic acid metabolism in health and disease - PMC - NIH. Available from: [Link]

-

Omega-6 Fatty Acids - Uses, Side Effects, And More - WebMD. Available from: [Link]

-

The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti... - PubMed. Available from: [Link]

-

Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net. Available from: [Link]

-

Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) - Cardiovascular Physiology Concepts. Available from: [Link]

-

Ethyl arachidonate | C22H36O2 | CID 5367369 - PubChem - NIH. Available from: [Link]

-

Eicosapentaenoic acid - Wikipedia. Available from: [Link]

-

Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study | Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]

-

Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC. Available from: [Link]

-

The Essential Guide to Fatty Acid Analysis - Eurofins USA. Available from: [Link]

-

Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC. Available from: [Link]

-

Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC. Available from: [Link]

-

Effect of supplementation with docosahexaenoic acid ethyl ester and sn-2 docosahexaenyl monoacylglyceride on plasma and erythrocyte fatty acids in rats - PubMed. Available from: [Link]

-

Production of Omega-3 Fatty Acid Ethyl Esters from Menhaden Oil Using Proteus vulgaris Lipase-Mediated One-Step Transesterification and Urea Complexation - PubMed. Available from: [Link]

-

Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed. Available from: [Link]

-

What Are Omega-3 Ethyl Esters? - OmegaQuant. Available from: [Link]

-

Docosahexaenoic acid ethyl esters ineffective? - PubMed. Available from: [Link]

-

EPA ethyl esters have a distinct metabolomic profile in white adipose... - ResearchGate. Available from: [Link]

-

Acute and Chronic Toxicity Study of Fish Oil and Garlic Combination - IMR Press. Available from: [Link]

-

A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels | Semantic Scholar. Available from: [Link]

-

We Are What We Eat: The Role of Omega-3 and Omega-6 Polyunsaturated Fatty Acids in Human Health - Preprints.org. Available from: [Link]

-

omega-3-acid ethyl esters: Topics by Science.gov. Available from: [Link]

-

Ethyl docosahexaenoic acid administration during intrauterine life enhances prostanoid production and reduces free radicals generation in the fetal rat brain - PubMed. Available from: [Link]

-

Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Available from: [Link]

-

Effects of a high fat or a balanced omega 3/omega 6 diet on cytokines levels and DNA damage in experimental colitis - PubMed. Available from: [Link]

Sources

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. Omega-6 fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Omega-3-acid ethyl esters - Wikipedia [en.wikipedia.org]

- 5. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 6. The bioavailability and pharmacodynamics of different concentrations of omega-3 acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Articles [globalrx.com]

- 9. Omega-3-acid ethyl esters (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. drugs.com [drugs.com]

- 11. Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. ARACHIDONIC ACID ETHYL ESTER | 1808-26-0 [chemicalbook.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. nbinno.com [nbinno.com]

- 21. imrpress.com [imrpress.com]

- 22. Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced In Vitro Modeling of Omega-3 Ethyl Esters and Arachidonic Acid Modulation

Executive Summary

This technical guide addresses the experimental modeling of Omega-3 Ethyl Esters (O3-EE) , specifically focusing on their pharmacological interaction with Arachidonic Acid (AA) signaling pathways.

Critical Distinction: While "Omega-3 Arachidonic Acid" (

Part 1: The Bioavailability Paradox in Cell Culture

The most common failure mode in studying Ethyl Esters (EE) in vitro is the "Esterase Gap."

In vivo, O3-EEs (e.g., Lovaza, Vascepa) are rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the intestinal wall and liver into active Free Fatty Acids (FFA). However, most standard cell lines (HEK293, HUVEC, THP-1) express negligible carboxylesterase activity.

The Consequence: Treating these cells directly with Ethyl Esters often results in:

-

Bio-inactivity: The ester bond remains intact, preventing conversion to Acyl-CoA.

-

Lipotoxicity: Accumulation of neutral lipids in lipid droplets rather than membrane incorporation.

-

False Negatives: Failure to observe AA displacement because the O3-EE never enters the phospholipid pool.

The Solution: The "Hydrolysis-First" or "Co-Culture" Model

To accurately model O3-EE pharmacology, you must introduce catalytic competence.

| Approach | Methodology | Pros | Cons |

| Exogenous Hydrolysis | Pre-treat EE with Porcine Liver Esterase (PLE) before adding to cells. | High control over FFA concentration. | Ignores cellular uptake kinetics of the ester. |

| Transfection | Stably transfect target cells with CES1 or CES2 vectors. | Physiologically accurate intracellular activation. | High labor/time cost; variability in expression. |

| HepG2 Co-Culture | Culture target cells with HepG2/C3A (liver) cells in transwells. | Mimics systemic metabolism (Liver | Complex optimization of media compatibility. |

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the critical "Activation vs. Competition" pathway. Note the specific node where the rare isomer (

Caption: Pathway showing hydrolysis requirement for O3-EE and the competitive inhibition of ACSL by the rare isomer 20:4(n-3).

Part 3: Validated Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Ethyl Esters

Rationale: Ethyl esters are hydrophobic. Adding them directly to media causes oil separation and inconsistent dosing. They must be conjugated to Fatty Acid-Free (FAF) BSA.

Materials:

-

Omega-3 Ethyl Ester (e.g., Icosapent Ethyl, >98% purity).[1]

-

Fatty Acid-Free BSA (Lyophilized powder).

-

Solvent: 100% Ethanol (molecular biology grade).

Workflow:

-

Stock Solution: Dissolve O3-EE in ethanol to a concentration of 100 mM . Purge with nitrogen gas to prevent oxidation. Store at -20°C.

-

BSA Vehicle: Prepare a 10% (w/v) BSA solution in serum-free culture media (e.g., RPMI-1640). Filter sterilize (0.22 µm).

-

Conjugation (Critical Step):

-

Heat the BSA solution to 37°C in a water bath.

-

While vortexing the BSA solution vigorously, add the O3-EE ethanolic stock dropwise.

-

Target Ratio: The final molar ratio of FA:BSA should be 2:1 to 4:1 . Do not exceed 5:1 to avoid unbound lipid toxicity.[2]

-

Final Concentration: Dilute to a working stock of 2-4 mM lipid.

-

-

Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow intercalation into the albumin hydrophobic pockets.

Protocol B: The "AA Displacement" Assay (Lipidomics)

Rationale: To prove efficacy, you must demonstrate that the Omega-3 treatment physically displaces Arachidonic Acid from the sn-2 position of membrane phospholipids.

Experimental Setup:

-

Cell Line: RAW 264.7 (Macrophage) or HUVEC (Endothelial).

-

Pre-loading (Control): Incubate cells with Arachidonic Acid (10 µM) for 24 hours to establish a "high-inflammatory potential" baseline (mimicking Western diet).

-

Treatment: Wash cells and treat with BSA-Conjugated O3-EE (10-50 µM) for 24-72 hours.

-

Note: If using cells without esterase activity, add Porcine Liver Esterase (5 units/mL) to the media.

-

-

Stimulation: Trigger inflammation with LPS (100 ng/mL) for 6 hours.

Lipid Extraction & Analysis:

-

Harvest: Wash cells 3x with ice-cold PBS. Scrape into methanol.

-

Extraction: Use the Folch Method (Chloroform:Methanol 2:1). Include antioxidants (BHT) to prevent oxidation.

-

Analysis: LC-MS/MS (Triple Quadrupole).

-

Target Analytes:

-

Phosphatidylcholine (PC) species containing AA (e.g., PC 16:0/20:4).

-

Phosphatidylcholine species containing EPA (e.g., PC 16:0/20:5).

-

Free PGE2 vs. Free PGE3.

-

-

Part 4: Data Interpretation & Troubleshooting

Expected Results (Table)

| Readout | Control (AA Loaded) | O3-EE Treated (Successful Model) | Interpretation |

| Membrane AA Levels | High (>20% of total FA) | Decreased (10-15%) | Successful displacement from sn-2 position. |

| Membrane EPA Levels | Trace (<1%) | Increased (5-8%) | Successful uptake and reacylation. |

| PGE2 Secretion | High (ng/mL range) | Reduced (>40%) | Functional COX-2 competition. |

| Cell Viability | >95% | >90% | If <80%, reduce FA:BSA ratio (Lipotoxicity). |

The "Rare Isomer" Case: Omega-3 Arachidonic Acid ( )

If your specific interest is the rare isomer 8Z,11Z,14Z,17Z-eicosatetraenoic acid ethyl ester , note the following distinct pharmacodynamics:

-

Target: It acts as a competitive inhibitor of Arachidonoyl-CoA Synthetase (ACSL4) .

-

Ki Value: Approximately 14 µM in platelet membranes.[1][3][4]

-

Utility: Use this compound to block the re-incorporation of liberated Arachidonic Acid into membranes, effectively amplifying the free AA pool available for immediate signaling or degradation, distinct from the EPA displacement mechanism.

References

-

Cayman Chemical. (2025).[5] omega-3 Arachidonic Acid ethyl ester Product Information. Link

-

JCI Insight. (2025). Icosapent ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers. Link

-

National Institutes of Health (NIH). (2023). The Emerging Role of Icosapent Ethyl in Patients with Cardiovascular Disease: Mechanistic Insights. Link

-

MedChemExpress. (2024). This compound Datasheet. Link

-

WK Lab. (2023). Best practices for preparing fatty acid-BSA complexes for cell culture. Link

Sources

- 1. This compound | CAS 123940-93-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

A Comparative Analysis of Omega-3 and Omega-6 Fatty Acid Ethyl Esters: Distinct Physiological Roles and Therapeutic Implications

Section 1: Introduction - Resolving a Key Biochemical Distinction

A foundational concept in lipid biology is the strict classification of polyunsaturated fatty acids (PUFAs) into distinct families based on the position of the first double bond from the methyl (omega) end of the acyl chain. Within this framework, a query regarding "omega-3 arachidonic acid ethyl ester" presents a biochemical contradiction. Arachidonic acid (AA) is the quintessential omega-6 fatty acid, a precursor to a cascade of generally pro-inflammatory signaling molecules.[1][2][3] Conversely, the primary long-chain omega-3 fatty acids are eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to lipid mediators that are typically anti-inflammatory or, more accurately, pro-resolving.[4][5][6]

This in-depth guide addresses the likely scientific query underlying this terminological confusion: a comparative analysis of the divergent physiological roles of omega-3 fatty acid ethyl esters (e.g., EPA and DHA) versus those of the omega-6 fatty acid, arachidonic acid. The ethyl ester form is a common modification used in high-purity prescription formulations and research compounds to enhance stability and bioavailability.[7][8] Understanding the opposing effects of these two fatty acid families is paramount for researchers and drug development professionals in fields ranging from cardiovascular disease to chronic inflammatory disorders.

Section 2: The Biochemical Crossroads: Metabolism of Omega-3 vs. Omega-6 Fatty Acids

The physiological effects of omega-3 and omega-6 PUFAs are dictated by a competitive relationship for a shared set of enzymes. Both the parent omega-6, linoleic acid (LA), and the parent omega-3, alpha-linolenic acid (ALA), are metabolized by the same desaturase and elongase enzymes to produce their long-chain derivatives, AA from LA, and EPA and DHA from ALA.[9][10]

This enzymatic competition means that the relative abundance of omega-6 and omega-3 fatty acids in the diet directly influences which class of derivatives will be more prominently integrated into the phospholipid membranes of cells.[11][12] A typical Western diet often has a high omega-6 to omega-3 ratio, which can lead to cell membranes rich in AA, thereby priming the system for a potent pro-inflammatory response.[9][13] The goal of therapeutic interventions with omega-3 ethyl esters is often to shift this balance, increasing the membrane content of EPA and DHA at the expense of AA.[14][15]

Caption: Competing enzymatic pathways for Omega-6 and Omega-3 fatty acid metabolism.

Section 3: The Eicosanoid Cascade and the Resolution of Inflammation

Once esterified into cell membrane phospholipids, AA and EPA/DHA serve as substrates for enzymatic oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of potent lipid mediators.[16] However, the mediators derived from AA have vastly different biological activities than those derived from EPA and DHA.

The Arachidonic Acid (Omega-6) Pathway: Fueling Inflammation

When a cell is activated by an inflammatory stimulus, AA is liberated from the membrane and rapidly converted into eicosanoids.[17] These include:

-

Prostaglandins (e.g., PGE2): Generated via COX enzymes, they are potent mediators of inflammation, pain, and fever.[18]

-

Thromboxanes (e.g., TXA2): Also from the COX pathway, they promote platelet aggregation and vasoconstriction.

-

Leukotrienes (e.g., LTB4): Generated via the 5-LOX pathway, LTB4 is a powerful chemoattractant for neutrophils, recruiting immune cells to the site of injury and amplifying the inflammatory response.[17][19]

Collectively, the AA-derived eicosanoids are central to the initiation and propagation of acute inflammation. While essential for host defense, their overproduction is a key feature of many chronic inflammatory diseases.[17]

The Omega-3 Pathway: Actively Resolving Inflammation

EPA and DHA, when acted upon by the same COX and LOX enzymes, generate a distinct class of mediators. EPA competes with AA for these enzymes, leading to the production of less inflammatory prostaglandins (3-series) and leukotrienes (5-series).[15][20]

More importantly, EPA and DHA are precursors to a novel superfamily of molecules called Specialized Pro-resolving Mediators (SPMs) .[4][5] This is a paradigm shift from the old view of inflammation passively fading away; instead, resolution is an active, programmed process.[6] SPMs include:

-

Resolvins (E-series from EPA; D-series from DHA)

-

Protectins (from DHA)

-

Maresins (from DHA)

These molecules actively orchestrate the resolution of inflammation by halting neutrophil infiltration, stimulating the clearance of dead cells by macrophages, and promoting tissue repair.[6][21]

| Mediator Class | Precursor Fatty Acid | Key Examples | Primary Physiological Effects | Citation |

| Eicosanoids | Arachidonic Acid (AA) | Prostaglandin E2 (PGE2), Leukotriene B4 (LTB4) | Pro-inflammatory, pro-aggregatory, chemotactic | [17][19] |

| Eicosanoids | Eicosapentaenoic Acid (EPA) | Prostaglandin E3 (PGE3), Leukotriene B5 (LTB5) | Weakly inflammatory or anti-inflammatory | [15][20] |

| SPMs | EPA & DHA | Resolvins, Protectins, Maresins | Pro-resolving, anti-inflammatory, tissue regeneration | [4][5][6] |

| Table 1. Comparative overview of lipid mediators derived from Omega-6 and Omega-3 fatty acids. |

Section 4: Modulation of Cellular Signaling Pathways

Beyond their roles as precursors to lipid mediators, omega-3 and omega-6 fatty acids and their derivatives can directly influence intracellular signaling and gene expression.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master transcriptional regulator of inflammation, driving the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[22] AA and its metabolites can promote the activation of the NF-κB pathway.[[“]] In contrast, omega-3 PUFAs, particularly DHA and EPA, have been shown to inhibit NF-κB activation, thereby suppressing the transcription of inflammatory genes.[24][25][26] This suppression can occur at multiple levels of the signaling cascade.[26]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as transcription factors regulating lipid and glucose metabolism.[27] Both EPA and DHA are natural ligands and activators of PPAR-α and PPAR-γ.[11][[“]][28] Activation of PPAR-α in the liver increases fatty acid oxidation.[11][[“]] PPAR-γ activation has anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[25][29] This represents a key mechanism by which omega-3 fatty acids exert their beneficial metabolic and anti-inflammatory effects.[30]

Caption: Omega-3 fatty acids inhibit the pro-inflammatory NF-κB signaling pathway.

Section 5: Experimental Methodologies for Functional Assessment

Validating the distinct physiological effects of omega-3 and omega-6 fatty acid esters requires robust and specific experimental protocols.

In Vitro Analysis of Inflammatory Response

This protocol assesses the ability of fatty acid ethyl esters to modulate inflammatory responses in a macrophage cell line.

Objective: To quantify the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated THP-1 macrophages pre-treated with EPA ethyl ester versus arachidonic acid.

Step-by-Step Protocol:

-

Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiation: Differentiate monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

Pre-treatment: Prepare stock solutions of EPA ethyl ester and Arachidonic Acid. Pre-treat macrophage cultures with either vehicle control, EPA ethyl ester (e.g., 50 µM), or Arachidonic Acid (e.g., 10 µM) for 24 hours.[26]

-

Inflammatory Challenge: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include a non-stimulated control group for each pre-treatment condition.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Normalize TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Compare the effects of EPA and AA pre-treatment using an appropriate statistical test (e.g., ANOVA).

Lipidomic Profiling by LC-MS/MS

This workflow outlines the quantification of eicosanoids and SPMs from biological samples to obtain a comprehensive profile of lipid mediators.

Objective: To identify and quantify the array of lipid mediators produced by a biological system (e.g., plasma, cell culture exudate) following treatment.

Caption: Workflow for lipidomic analysis of eicosanoids and SPMs via LC-MS/MS.

Protocol Outline:

-

Sample Preparation: Collect biological samples (e.g., plasma, cell supernatant) and immediately add a solution containing a mixture of deuterated internal standards for each analyte class to be measured.[31] This is critical for accurate quantification.

-

Extraction: Perform solid-phase extraction (SPE) to isolate lipids and remove proteins and other interfering substances.[31][32] A C18 reverse-phase column is commonly used.

-

Elution & Concentration: Elute the lipid mediators from the SPE column using an organic solvent like methyl formate.[32] The eluate is then dried under a gentle stream of nitrogen.

-

Analysis: Reconstitute the dried extract in a mobile phase solution and inject it into a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) system.[33][34]

-

Quantification: Use a targeted multiple reaction monitoring (MRM) approach to detect and quantify each specific lipid mediator based on its unique mass-to-charge ratio and fragmentation pattern, referencing the corresponding internal standard.[31]

Section 6: Therapeutic Implications and Drug Development

The profound and often opposing physiological effects of omega-3 and omega-6 derived mediators have significant therapeutic implications.

-

Cardiovascular Disease: The landmark REDUCE-IT trial demonstrated that high-dose icosapent ethyl (a highly purified EPA ethyl ester) significantly reduced cardiovascular events in high-risk patients on statin therapy.[7][8] The mechanisms are believed to be multi-factorial, including triglyceride reduction, anti-inflammatory effects, and stabilization of atherosclerotic plaques.[20][35][36] The EPA:AA ratio is emerging as a clinically relevant marker of inflammation and cardiovascular risk, with a lower ratio indicating a more pro-inflammatory state.[15]

-

Chronic Inflammatory Diseases: Given their role in generating pro-resolving mediators, omega-3 fatty acids are of great interest for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma.[4][17] Drug development is now moving beyond simple supplementation to creating stable synthetic analogs of specific SPMs (e.g., resolvins) to harness their potent pro-resolving and tissue-reparative functions with greater precision.

-

Precision Nutrition: The understanding of these pathways highlights the importance of the dietary omega-6/omega-3 ratio. Future strategies may involve personalized nutritional recommendations based on an individual's genetic makeup (e.g., efficiency of desaturase enzymes) and baseline inflammatory status, as measured by their EPA:AA ratio.[1][5]

Section 7: Conclusion

The physiological roles of omega-3 and omega-6 fatty acid ethyl esters are not only distinct but often diametrically opposed. While arachidonic acid (omega-6) is the primary substrate for potent pro-inflammatory eicosanoids that initiate and sustain inflammation, EPA and DHA (omega-3) compete for the same enzymes to produce less inflammatory mediators and, critically, give rise to the Specialized Pro-resolving Mediators that actively terminate the inflammatory response and promote healing. This biochemical antagonism has profound implications for cellular signaling, gene expression, and the pathophysiology of numerous chronic diseases. For researchers and drug development professionals, a deep, mechanistic understanding of these competing pathways is essential for designing novel therapeutics that can effectively modulate inflammation, resolve tissue injury, and improve clinical outcomes in cardiovascular and inflammatory disorders.

References

-

Mechanisms of action, efficacy, and safety of icosapent ethyl: from bench to bedside. European Heart Journal Supplements. Available at: [Link]

-

What is the mechanism of Icosapent Ethyl? - Patsnap Synapse. Patsnap. Available at: [Link]

-

Specialized Pro-resolving Mediators (SPMs): The Resolution of Inflammation. Genetics Digest. Available at: [Link]

-

Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Pro Resolving Mediators, 30 softgels - Life Extension. Life Extension. Available at: [Link]

-

Metabolism of Omega-3 and Omega-6 Fatty Acids - Golden Valley Flax. Golden Valley Flax. Available at: [Link]

-

Arachidonic acid-derived eicosanoids in rheumatoid arthritis: implications and future targets - Ovid. Ovid. Available at: [Link]

-

Mechanisms of action, efficacy, and safety of icosapent ethyl: from bench to bedside. European Heart Journal Supplements. Available at: [Link]

-

Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One - Research journals. PLOS One. Available at: [Link]

-

Icosapent ethyl (Vazkepa) - Heart UK. Heart UK. Available at: [Link]

-

Specialized pro-resolving mediators – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

Science Review: Specialized Pro-Resolving Mediators | Metagenics Institute. Metagenics Institute. Available at: [Link]

-

Vascepa Mechanism of Action | MIMS Hong Kong. MIMS. Available at: [Link]

-

Does omega-3 PUFA activate PPAR-α to regulate hepatic lipid metabolism? - Consensus. Consensus. Available at: [Link]

-

Oxidized Omega-3 Fatty Acids Inhibit NF-κB Activation Via a PPARα-Dependent Pathway | Arteriosclerosis, Thrombosis, and Vascular Biology. AHA/ASA Journals. Available at: [Link]

-

Exploring Eicosanoids: Understanding the Significance of Concentr - Prime Scholars. Prime Scholars. Available at: [Link]

-

Molecular Mechanisms Linking Omega-3 Fatty Acids and the Gut–Brain Axis - MDPI. MDPI. Available at: [Link]

-

Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages. Lipids in Health and Disease. Available at: [Link]

-

Eicosanoids in inflammation in the blood and the vessel - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) OMEGA-3 FATTY ACIDS TARGET NF-ΚB TO MODULATE BREAST AND PROSTATE CANCER PROGRESSION - ResearchGate. ResearchGate. Available at: [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. YouTube. Available at: [Link]

-

Outline of the pathway of eicosanoid synthesis from arachidonic acid.... - ResearchGate. ResearchGate. Available at: [Link]

-

The omega-6/omega-3 fatty acid ratio: health implications | OCL. OCL Journal. Available at: [Link]

-

Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Omega 3 versus Omega 6 Polyunsaturated Fatty Acids in Cardio-Metabolic Health. Annals of Medicine and Surgery. Available at: [Link]

-

How to Improve Your AA:EPA and Omega-6:Omega-3 Ratios - GrassrootsHealth. GrassrootsHealth. Available at: [Link]

-

Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - MDPI. MDPI. Available at: [Link]

-

Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page. The Medical Biochemistry Page. Available at: [Link]

-

Omega-3 and Omega-6 Foods | OmegaQuant. OmegaQuant. Available at: [Link]

-

What's the Difference Between Omega-3 and Omega-6 Fats? - Unlock Food. Unlock Food. Available at: [Link]

-

Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials - Frontiers. Frontiers. Available at: [Link]

-

Does the omega-6 to omega-3 ratio matter? - YouTube. YouTube. Available at: [Link]

-

HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. SpringerLink. Available at: [Link]

-

Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological - The Serhan Laboratory. The Serhan Laboratory. Available at: [Link]

-

"The antithetic relationship of dietary arachidonic acid and eicosapent" by Bangyan Li. Iowa State University Digital Repository. Available at: [Link]

-

The Role of Omega-3 and Omega-6 Polyunsaturated Fatty Acid Supplementation in Human Health - MDPI. MDPI. Available at: [Link]

-

Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - MDPI. MDPI. Available at: [Link]

-

Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit - LIPID MAPS. LIPID MAPS. Available at: [Link]

-

Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - Frontiers. Frontiers. Available at: [Link]

-

Full article: The eicosapentaenoic acid:arachidonic acid ratio and its clinical utility in cardiovascular disease - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

(PDF) Antithetic relationship of dietary arachidonic acid and eicosapentaenoic acid on eicosanoid production in vivo - ResearchGate. ResearchGate. Available at: [Link]

-

Arachidonic acid - Wikipedia. Wikipedia. Available at: [Link]

Sources

- 1. grassrootshealth.net [grassrootshealth.net]

- 2. omegaquant.com [omegaquant.com]

- 3. What’s the Difference Between Omega-3 and Omega-6 Fats? - Unlock Food [unlockfood.ca]

- 4. Specialized Pro-resolving Mediators (SPMs): The Resolution of Inflammation [geneticlifehacks.com]

- 5. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metagenicsinstitute.com [metagenicsinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolism of Omega-3 and Omega-6 Fatty Acids | Golden Valley Flax [goldenvalleyflax.com]

- 10. mdpi.com [mdpi.com]

- 11. Omega Fatty Acids: Understanding Their Importance - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 13. asploro.com [asploro.com]

- 14. "The antithetic relationship of dietary arachidonic acid and eicosapent" by Bangyan Li [trace.tennessee.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Icosapent Ethyl? [synapse.patsnap.com]

- 21. Pro Resolving Mediators, 30 softgels - Life Extension [lifeextension.com]

- 22. researchgate.net [researchgate.net]

- 23. consensus.app [consensus.app]

- 24. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 25. mdpi.com [mdpi.com]

- 26. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. ahajournals.org [ahajournals.org]

- 30. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

- 31. lipidmaps.org [lipidmaps.org]

- 32. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 33. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 34. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 35. heartuk.org.uk [heartuk.org.uk]

- 36. mims.com [mims.com]

Precision Enzymatic Synthesis of Omega-3 Arachidonic Acid (ETA) Ethyl Ester

Technical Monograph & Operational Guide

Executive Summary & Technical Definition

This guide details the enzymatic conversion and stabilization of Omega-3 Arachidonic Acid (Eicosatetraenoic Acid, ETA ; 20:4n-3) into its ethyl ester (EE) form.

Critical Distinction: Researchers must distinguish between the common pro-inflammatory Arachidonic Acid (ARA, 20:4n-6) and its rare, anti-inflammatory isomer Omega-3 Arachidonic Acid (ETA, 20:4n-3) .

-

ARA (n-6): Precursor to pro-inflammatory eicosanoids (2-series prostaglandins).

-

ETA (n-3): A transition metabolite between Stearidonic Acid (SDA) and Eicosapentaenoic Acid (EPA).[1][2] It acts as a dual inhibitor of COX-1/COX-2 and competes with ARA for arachidonoyl-CoA synthetase, exerting potent anti-inflammatory effects.

The conversion to an Ethyl Ester (EE) is the standard pharmacologic approach to increase bioavailability, improve oxidative stability, and allow for high-purity molecular distillation.

Mechanistic Principles

The Biosynthetic Pathway (Upstream)

ETA is not typically the end-product of biological systems; it is a transient intermediate. High-yield production requires interrupting the desaturation pathway before ETA is converted to EPA.

-

Substrate: Stearidonic Acid (SDA, 18:4n-3).[3]

-

Enzyme:

6-Elongase (ELOVL5). -

Mechanism: Elongation of the carbon chain by adding two carbons (Malonyl-CoA) to SDA.

The Esterification Reaction (Downstream)

The core of this guide focuses on the Lipase-Catalyzed Ethanololysis . Unlike chemical transesterification (using strong alkalis like NaOH), enzymatic synthesis operates under mild conditions (30–50°C), preventing the isomerization of the sensitive cis-double bonds and migration of the double bond positions.

The Catalyst of Choice: Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435).

-

Selectivity: CALB exhibits high specificity for the sn-1 and sn-3 positions of triglycerides but, more importantly, tolerates the steric hindrance of long-chain PUFAs better than many other lipases.

-

Thermodynamics: The reaction is reversible. To drive it toward the Ethyl Ester, a molar excess of ethanol is used, often with continuous removal of the glycerol by-product.

Visualization: Pathway & Workflow

Figure 1: Biosynthetic origin of ETA (n-3) and its subsequent enzymatic conversion to Ethyl Ester using immobilized Lipase B. Note the critical interruption point before conversion to EPA.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes the conversion of ETA-enriched oil (or pure ETA free fatty acid) into ETA Ethyl Ester.

Safety: Work under nitrogen atmosphere to prevent oxidation. ETA is highly susceptible to peroxidation.

Materials & Reagents

-

Substrate: ETA-enriched Triglyceride (TG) oil or ETA Free Fatty Acid (FFA).

-

Acyl Acceptor: Ethanol (Absolute, >99.8%, anhydrous).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Solvent (Optional): n-Hexane (if oil viscosity is too high).

-

Antioxidant: BHT (Butylated hydroxytoluene) or

-Tocopherol (0.05% w/w).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Stoichiometry: Prepare a mixture of ETA substrate and Ethanol.

-

Ratio: 1:4 to 1:6 (Oil:Ethanol molar ratio). Excess ethanol drives the equilibrium toward the ester.

-

-

Environment: Place the mixture in a thermostatic shaker or stirred tank reactor.

-

Inerting: Purge the headspace with Nitrogen (

) for 5 minutes.

Step 2: Enzymatic Activation

-

Loading: Add Novozym 435 at 4% to 10% (w/w) relative to the oil mass.

-

Incubation: Incubate at 40°C with continuous agitation (150–200 rpm).

-

Note: Do not exceed 50°C; thermal degradation of ETA increases significantly above this threshold.

-

-

Duration: Run the reaction for 12–24 hours . Monitor conversion via TLC or GC.

Step 3: Reaction Termination & Recovery

-

Filtration: Remove the immobilized enzyme via vacuum filtration (0.45

m filter). The enzyme can often be washed with hexane and reused. -

Evaporation: Remove excess ethanol and hexane (if used) using a rotary evaporator at 40°C under reduced pressure.

-

Phase Separation: If using TG as starting material, glycerol will form a heavy bottom layer. Centrifuge at 3000 x g for 10 minutes to separate the ETA-EE (top phase) from glycerol.

Purification (Enrichment)

The crude product will contain ETA-EE along with other fatty acid esters.

-

Urea Complexation:

-

Dissolve crude EE in hot methanol/urea solution.

-

Cool to 4°C. Saturated and mono-unsaturated FAs form solid urea inclusion complexes.

-

Filtration: The liquid filtrate contains the enriched Polyunsaturated Fatty Acids (including ETA-EE).

-

-

Flash Chromatography (Optional): For >98% purity, use a silica gel column eluted with Hexane:Ethyl Acetate (95:5).

Quantitative Data & Validation

Expected Yields & Parameters

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | 35°C – 45°C | >50°C causes oxidation; <30°C slows kinetics significantly. |

| Enzyme Load | 4% – 10% (w/w) | <4% yields incomplete conversion; >10% has diminishing returns on rate. |

| Ethanol:Oil Ratio | 4:1 to 6:1 (Molar) | Low ratios limit yield (equilibrium); very high ratios may deactivate lipase. |

| Conversion Rate | >95% | Measured by disappearance of TG/FFA peak on GC. |

| Purity (Post-Urea) | >85% ETA-EE | Depends heavily on starting oil composition. |

Quality Control (Self-Validating System)

To ensure the protocol worked, perform GC-FID Analysis :

-

Column: Fused silica capillary column (e.g., DB-23 or CP-Sil 88) highly polar for isomer separation.

-

Marker: Use a commercial standard for (all-Z)-8,11,14,17-Eicosatetraenoic acid ethyl ester (Cayman Chem Item No. 10009348).

-

Validation Criteria:

-

Retention time must match the ETA standard.

-

Absence of significant trans-isomer peaks (indicating thermal damage).

-

Absence of glycerol peaks.

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11722594, (all-Z)-8,11,14,17-Eicosatetraenoic acid. Retrieved from [Link]

- Kuhnt, K., et al. (2016). Transesterification of PUFAs using Candida antarctica Lipase B. (General Protocol Reference for Lipase B mediated synthesis). European Journal of Lipid Science and Technology.

Sources

An In--Depth Technical Guide to the Cellular Effects of Omega-3 and Arachidonic Acid Ethyl Esters

Introduction

Omega-3 (n-3) and omega-6 (n-6) polyunsaturated fatty acids (PUFAs) are critical components of cellular lipids, playing essential roles in membrane structure, cell signaling, and as precursors to a vast array of bioactive lipid mediators. Among the most biologically significant are the n-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the n-6 PUFA arachidonic acid (AA). This guide focuses on the ethyl ester forms of these fatty acids, which are commonly utilized in pharmaceutical preparations and dietary supplements due to their stability and potential for concentration[1][2]. Understanding the differential effects of these fatty acid ethyl esters at the cellular level is paramount for researchers in academia and industry, as it provides the mechanistic foundation for their roles in health and disease, and informs the development of novel therapeutic strategies.

This document provides a comprehensive technical overview of the cellular fates and divergent biological activities of omega-3 and arachidonic acid ethyl esters. We will delve into their biochemical processing, their profound and often opposing impacts on inflammatory signaling, and their cell-type-specific effects. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate these critical lipid molecules.

Section 1: Biochemical Foundations and Cellular Incorporation

Cellular Uptake and Metabolic Fate

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites that can be taken up by cells[3][4]. Once inside the cell, FAEEs are hydrolyzed by cellular esterases to release the free fatty acid (e.g., EPA, DHA, or AA) and ethanol[3]. The liberated free fatty acids are then rapidly activated to their acyl-CoA derivatives by acyl-CoA synthetases[5][6]. This activation step is crucial as it "traps" the fatty acid within the cell, preventing its efflux and directing it towards various metabolic pathways[6].

The primary fate of these fatty acyl-CoAs is their incorporation into the sn-2 position of membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. This process is not merely for storage; it fundamentally alters the biophysical properties of the cell membrane, including its fluidity and the function of membrane-associated proteins[7]. The specific fatty acid composition of the cell membrane is a critical determinant of cellular responsiveness to external stimuli.

Caption: Cellular uptake and processing of fatty acid ethyl esters.

The Eicosanoid Cascade: A Tale of Two Pathways

Upon cellular stimulation by various signals (e.g., cytokines, growth factors), phospholipase A2 enzymes are activated, which cleave fatty acids from the sn-2 position of membrane phospholipids, releasing them into the cytosol[8]. Here, the metabolic paths of omega-3 and omega-6 PUFAs diverge dramatically, with profound consequences for cellular function, particularly in the context of inflammation.

-

The Arachidonic Acid (AA) Cascade: AA is the primary substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a class of potent, pro-inflammatory signaling molecules known as eicosanoids.[9][10] These include prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4), which are key mediators of inflammation, pain, and fever[8][9].

-

The Omega-3 PUFA Cascade: EPA and DHA are poor substrates for the enzymes that produce pro-inflammatory eicosanoids from AA.[11] In fact, they act as competitive inhibitors, effectively reducing the production of AA-derived inflammatory mediators.[8][11] Furthermore, EPA and DHA are themselves converted into distinct families of lipid mediators. EPA gives rise to 3-series prostaglandins and 5-series leukotrienes, which are generally less inflammatory than their AA-derived counterparts[12]. More recently, a novel class of potent anti-inflammatory and pro-resolving mediators derived from EPA and DHA have been discovered, known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins.[13][14][15] These molecules actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair[13].

Sources

- 1. omegaquant.com [omegaquant.com]

- 2. Fish Oil Triglycerides vs. Ethyl Esters - Short Hills Ophthalmology [shorthillseye.com]

- 3. Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. cmaj.ca [cmaj.ca]

- 9. Eicosanoid - Wikipedia [en.wikipedia.org]

- 10. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. foundmyfitness.com [foundmyfitness.com]

- 14. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 15. foundmyfitness.com [foundmyfitness.com]

Methodological & Application

omega-3 arachidonic acid ethyl ester delivery in vivo

Application Note: Precision Delivery of Omega-3 Arachidonic Acid (ETA) Ethyl Ester In Vivo

Abstract

This guide details the in vivo delivery, metabolic tracking, and pharmacodynamics of Omega-3 Arachidonic Acid Ethyl Ester (Ethyl 8,11,14,17-eicosatetraenoate; ETA-EE ). Unlike its pro-inflammatory omega-6 isomer (Arachidonic Acid, AA), ETA is a rare omega-3 intermediate with unique dual-inhibitory properties against cyclooxygenase (COX) and lipoxygenase (LOX).[1] This protocol addresses the specific challenges of delivering ETA-EE, including preventing oxidation, ensuring hydrolysis-dependent absorption, and distinguishing it from the abundant n-6 AA isomer during mass spectrometry analysis.

Introduction & Mechanistic Rationale

The Molecule: ETA vs. AA

Standard "Arachidonic Acid" refers to the omega-6 PUFA (20:4 n-6).[2][3] The compound of interest here is its omega-3 isomer, Eicosatetraenoic Acid (ETA, 20:4 n-3) .[1]

-

Structure: 20 carbons, 4 double bonds.[4]

-

Difference: The first double bond is at the n-3 position (ETA) versus the n-6 position (AA).

-

Significance: ETA competes with AA for the

5-desaturase enzyme (to form EPA) and for inflammatory enzymes (COX/LOX), acting as a "metabolic decoy" to reduce pro-inflammatory eicosanoid production [1].

Why Ethyl Ester (EE)?

Free fatty acids are caustic to the gut mucosa and prone to rapid oxidation. The Ethyl Ester form is used for in vivo delivery because:

-

Stability: It resists oxidation better than the free acid form.

-

Standardization: It mimics clinical omega-3 formulations (e.g., Lovaza), allowing for translational relevance.

-

Bioavailability Mechanism: EE requires hydrolysis by Carboxyl Ester Lipase (CEL) in the pancreatic secretions to be absorbed. This necessitates co-administration with a lipid vehicle to stimulate bile and enzyme release [2].

Metabolic Pathway Visualization

The following diagram illustrates how delivered ETA-EE integrates into the PUFA cascade, competing with Omega-6 AA.

Caption: Metabolic integration of exogenous ETA-EE. ETA competes with DGLA for Δ5-Desaturase and inhibits COX/LOX enzymes, reducing n-6 AA inflammatory throughput.

Experimental Protocol: Preparation & Administration

Pre-requisite: ETA-EE is highly susceptible to peroxidation. All handling must occur under inert gas (Nitrogen or Argon) and reduced light.

Materials

-

Compound: this compound (>98% purity, e.g., Cayman Chemical #10008 or Larodan #30-2024).

-

Vehicle: Corn oil (stripped) or MCT oil. Note: Corn oil is preferred to stimulate chylomicron formation.

-

Antioxidant: BHT (Butylated hydroxytoluene) or alpha-tocopherol.

-

Subjects: C57BL/6 mice (Wild Type) or ApoE-/- (for atherosclerosis models).

Step-by-Step Formulation (Self-Validating)

-

Stock Verification:

-

Dissolve a small aliquot of ETA-EE in hexane.

-

Run GC-FID to verify purity and ensure no polymer peaks (oxidized lipids). Stop if purity <95%.

-

-

Vehicle Preparation:

-

Prepare Corn Oil containing 0.01% BHT (w/v) to prevent vehicle oxidation.

-

Validation: The vehicle alone should not show peroxide values >2 mEq/kg.

-

-

Emulsification (For Oral Gavage):

-

Calculate dose: Standard effective dose is 50–300 mg/kg/day .

-

Evaporate the ethanol/solvent from the ETA-EE stock under a gentle stream of Nitrogen. Do not dry completely to a film; leave a trace to prevent irreversible aggregation.

-

Immediately add the calculated volume of Corn Oil vehicle.

-

Vortex for 30 seconds. Sonicate for 5 minutes in a water bath (room temp) to ensure homogeneity.

-

Storage: Use immediately. Do not store formulated emulsions >24 hours.

-

Administration Strategy

| Parameter | Acute Study | Chronic Study |

| Route | Oral Gavage (IG) | Dietary Admixture |

| Dose | 100 mg/kg (Single bolus) | 1% w/w of total fat in diet |

| Frequency | Once | Daily (via ad libitum feed) |

| Duration | 6 - 24 Hours | 4 - 8 Weeks |

| Endpoint | Plasma kinetics, Chylomicron clearance | Tissue incorporation (RBC, Liver, Brain) |

Analytical Protocol: Distinguishing Isomers